molecular formula C19H24N2O7S B585857 rac Formoterol O-Sulfate CAS No. 250336-08-4

rac Formoterol O-Sulfate

カタログ番号: B585857
CAS番号: 250336-08-4
分子量: 424.468
InChIキー: SYCKLDLMANMYDY-ACJLOTCBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

rac Formoterol O-Sulfate: is a chemical compound with the molecular formula C19H24N2O7S and a molecular weight of 424.47 g/mol . It is a sulfate ester derivative of formoterol, a long-acting beta-2 adrenergic receptor agonist commonly used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The compound is primarily used for research purposes, particularly in the field of proteomics .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of rac Formoterol O-Sulfate involves the sulfation of formoterol. The process typically includes the reaction of formoterol with a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions. The reaction is carried out in an appropriate solvent like dichloromethane or acetonitrile at low temperatures to ensure the stability of the product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale sulfation reactions under optimized conditions to maximize yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the final product suitable for research applications .

化学反応の分析

Types of Reactions: rac Formoterol O-Sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

rac Formoterol O-Sulfate is extensively used in scientific research, particularly in the following areas:

作用機序

rac Formoterol O-Sulfate exerts its effects by acting as a beta-2 adrenergic receptor agonist. It binds to beta-2 adrenergic receptors located in the smooth muscle of the airways, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle and bronchodilation, which helps alleviate symptoms of asthma and COPD .

類似化合物との比較

Uniqueness: rac Formoterol O-Sulfate is unique due to its sulfate ester group, which can influence its pharmacokinetic properties and metabolic stability. This makes it a valuable compound for research into the metabolic pathways and biological effects of formoterol derivatives .

生物活性

Rac Formoterol O-Sulfate is a sulfate ester derivative of formoterol, a long-acting beta-2 adrenergic receptor agonist (LABA) primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). This compound exhibits significant biological activity through its mechanism of action, pharmacokinetics, and metabolic pathways. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound functions as a selective beta-2 adrenergic receptor agonist. Upon binding to these receptors located in the bronchial smooth muscle, it activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP results in relaxation of bronchial smooth muscle and subsequent bronchodilation, alleviating symptoms associated with respiratory conditions such as asthma and COPD .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its metabolism, primarily through glucuronidation. Studies indicate that the compound undergoes stereoselective metabolism by human liver microsomes, with significant interindividual variability observed in glucuronidation rates . The kinetic parameters for the glucuronidation of its enantiomers are summarized in the following table:

EnantiomerKmK_m (µM)VmaxV_{max} (pmol/min/mg)
(R,R)827.62625
(S,S)840.44304
Racemate357.21435

This data highlights that the glucuronidation of rac Formoterol shows a preference for the (S,S)-enantiomer over the (R,R)-enantiomer, suggesting potential implications for therapeutic efficacy and safety profiles .

Clinical Efficacy

In clinical studies, rac Formoterol has demonstrated significant improvements in lung function among patients with COPD. A study involving doses of 6, 12, 24, and 48 µg showed increased forced expiratory volume in one second (FEV1) and patient satisfaction compared to placebo . The results are summarized below:

Dose (µg)FEV1 Improvement (%)Patient Satisfaction Score
PlaceboBaselineBaseline
6+15+0.5
12+20+1.0
24+30+1.5
48+35+2.0

This data illustrates a dose-response relationship between rac Formoterol administration and improvements in respiratory function.

Inflammatory Response

Research has also explored the anti-inflammatory properties of rac Formoterol. A study assessed its effects on eotaxin-1 expression in bronchial epithelial cells stimulated with IL-4. Results indicated that rac Formoterol significantly down-regulated IL-4-induced eotaxin-1 expression, mediated through beta-2 adrenergic receptors and cAMP pathways . This suggests a dual role for rac Formoterol in not only bronchodilation but also in modulating inflammatory responses.

Study on Asthma Management

A large-scale clinical trial investigated the efficacy of as-needed inhaled corticosteroids combined with formoterol in patients with mild asthma. The findings indicated that this combination reduced severe exacerbations requiring oral corticosteroids by over 60% compared to short-acting beta-agonists alone . This underscores the importance of this compound in asthma management protocols.

特性

IUPAC Name

[2-formamido-4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O7S/c1-13(9-14-3-6-16(27-2)7-4-14)20-11-18(23)15-5-8-19(28-29(24,25)26)17(10-15)21-12-22/h3-8,10,12-13,18,20,23H,9,11H2,1-2H3,(H,21,22)(H,24,25,26)/t13-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCKLDLMANMYDY-ACJLOTCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OS(=O)(=O)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)OS(=O)(=O)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747825
Record name 2-Formamido-4-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250336-08-4
Record name 2-Formamido-4-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。